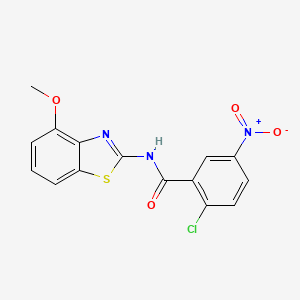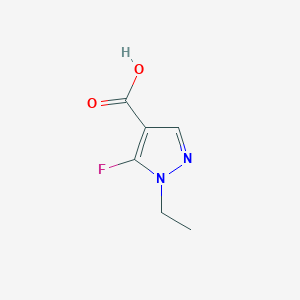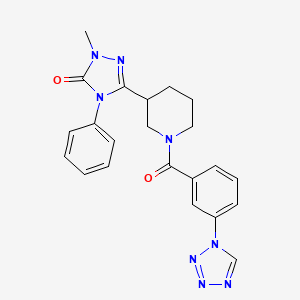
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . This suggests that the synthesis of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" could similarly involve multi-step reactions, starting from methoxybenzoic acid derivatives and incorporating chloro and nitro groups through selective chlorination and nitration reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, and optimized geometric bond lengths and angles have been compared with theoretical values obtained from density functional theory (DFT) calculations . The crystal structure of these compounds can belong to different space groups, and their molecular electrostatic potential (MEP) surfaces have been investigated to understand the electronic properties . These analyses are crucial for understanding the molecular structure of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," which would likely exhibit similar characteristics.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, and its methanolysis yields a bis(4-nitrobenzoyl) derivative . These reactions indicate that the chloro and nitro substituents on the benzamide scaffold can participate in substitution reactions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through various measurements. For instance, the molar refractivity and polarizability of a similar antiemetic drug were calculated from density and refractive index data, showing that polarizability effects increase with drug concentration . These properties are important for understanding the behavior of "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" in different environments and could influence its biological activity.
Biological Activity
The biological activity of compounds with similar structural features has been evaluated. For example, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety exhibited marked inhibition against various human cancer cell lines, showing promising anticancer activity . Another compound with a 4-chloro-N-phenylbenzamide moiety displayed antitumor activity and was compared with known inhibitors . These studies suggest that "2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide" could also possess biological activity, potentially as an anticancer agent.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Benzothiazole derivatives, including those with nitro and methoxy substitutions, have demonstrated significant biological activities. Gupta (2018) synthesized methoxy-substituted benzothiazole derivatives, assessing their antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to multiple antibiotics. These derivatives showed potent antibacterial effects, highlighting the potential of such compounds in addressing antimicrobial resistance (Gupta, 2018). Additionally, Gupta (2018) also investigated the antibacterial activity of hydroxy-substituted benzothiazole derivatives against Streptococcus pyogenes, with some compounds exhibiting strong antibacterial properties (Gupta, 2018).
Anticonvulsant Agents
Faizi et al. (2017) explored the design, synthesis, and pharmacological evaluation of 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, aiming at anticonvulsant applications. Some synthesized compounds showed considerable anticonvulsant activity, indicating the therapeutic potential of benzothiazole and thiazolidinone derivatives in epilepsy treatment (Faizi et al., 2017).
Anticancer Activity
Hour et al. (2007) focused on the synthesis and cytotoxicity of quinazolinone derivatives, with specific compounds exhibiting significant cytotoxic effects against various cancer cell lines. This study suggests the potential of benzothiazole derivatives in developing new anticancer agents (Hour et al., 2007).
Crystal Engineering and Solid-State Chemistry
Oruganti et al. (2017) demonstrated the versatility of molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, a compound structurally related to 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide, in crystal engineering. Their work highlights the role of halogen bonds in the stabilization of molecular structures, which is crucial for the development of materials with specific physical properties (Oruganti et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-11-3-2-4-12-13(11)17-15(24-12)18-14(20)9-7-8(19(21)22)5-6-10(9)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIYZNPECGNTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)
![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)
![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)
![1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B3009200.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3009202.png)
![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)
![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)